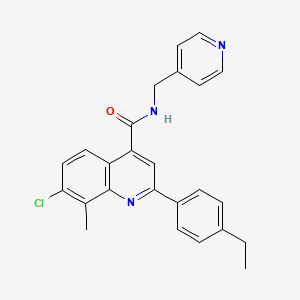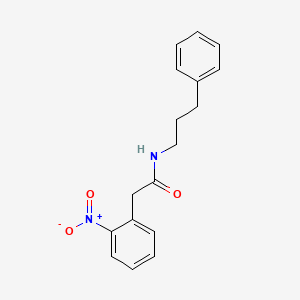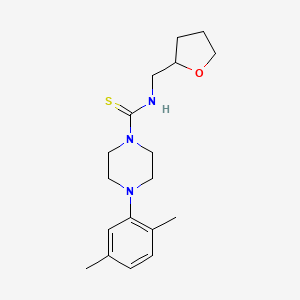![molecular formula C25H25N3O3 B4776322 N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B4776322.png)
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide
説明
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, also known as MEH-225, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide exerts its therapeutic effects through various mechanisms of action, including inhibition of specific enzymes and modulation of signaling pathways. In cancer research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In diabetes research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism. In Alzheimer's disease research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the specific disease and target pathway. In cancer research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In Alzheimer's disease research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential neuroprotective effects, including reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
For N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide research include further optimization of the synthesis method and exploration of its therapeutic potential in other diseases.
科学的研究の応用
N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease research, N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been studied for its potential neuroprotective effects.
特性
IUPAC Name |
N-[4-[(E)-N-[[2-(4-methoxyphenyl)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-17-6-4-5-7-23(17)25(30)26-21-12-10-20(11-13-21)18(2)27-28-24(29)16-19-8-14-22(31-3)15-9-19/h4-15H,16H2,1-3H3,(H,26,30)(H,28,29)/b27-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPVAEUGPVRQSI-OVVQPSECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)CC3=CC=C(C=C3)OC)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1E)-1-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4776251.png)
![N-[3-(diethylamino)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4776262.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4776265.png)


![3-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B4776291.png)

![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4776305.png)
![3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4776314.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4776326.png)
![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)

![1-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4776350.png)